Cas no 24522-49-4 (1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile)
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one
- 3-Pyridinecarbonitrile, 1-(4-fluorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-
- 3-Benzyl-3-aza-bicyclo[3.1.1]heptan-6-one
- N-(4-fluoro phenyl)-4,6-dimethyl-3-cyano-2-pyridone
- 1-(4-fluorophenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile
- Oprea1_068058
- MLS000708729
- HMS2610F19
- STK795381
- 4960AJ
- TRA0058563
- SMR000289296
- SY011785
- BAS 06345874
- ST038275
- AX8268689
- AB0072556
- A2600/01105
- 24522-49-4
- MFCD02933744
- 3-Pyridinecarbonitrile, 1-(4-fluorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-
- SR-01000534255-1
- SCHEMBL14771350
- SR-01000534255
- CHEMBL1560499
- AS-32458
- ZAA52249
- CS-0312633
- 1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile
- AKOS000422248
- 1-(4-Fluorophenyl)-4 pound not6-dimethyl-2-oxo-1 pound not2-dihydropyridine-3-carbonitrile
-
- MDL: MFCD02933744
- Inchi: 1S/C14H11FN2O/c1-9-7-10(2)17(14(18)13(9)8-16)12-5-3-11(15)4-6-12/h3-7H,1-2H3
- InChI Key: FHIUTWROCYSKCM-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(C(C#N)=C(C)C=C1C)=O
Computed Properties
- Exact Mass: 201.11500
- Monoisotopic Mass: 242.08554114g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1
- XLogP3: 2.3
Experimental Properties
- Color/Form: No data available
- Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 180-183 ºC (ethanol )
- Boiling Point: 385.6±42.0 °C at 760 mmHg
- Flash Point: 187.0±27.9 °C
- Solubility: Very slightly soluble (0.24 g/l) (25 º C),
- PSA: 20.31000
- LogP: 1.64530
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Room temperature storage
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F183109-1g |
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
24522-49-4 | 95% | 1g |
¥339.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F183109-25g |
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
24522-49-4 | 95% | 25g |
¥4160.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F183109-5g |
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
24522-49-4 | 95% | 5g |
¥1214.90 | 2023-09-02 | |
| Alichem | A029185161-5g |
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
24522-49-4 | 95% | 5g |
$257.00 | 2023-09-02 | |
| Alichem | A029185161-25g |
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
24522-49-4 | 95% | 25g |
$772.00 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852360-5g |
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
24522-49-4 | ≥97% | 5g |
¥1,036.80 | 2022-01-10 | |
| Chemenu | CM171421-25g |
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
24522-49-4 | 95% | 25g |
$489 | 2021-08-05 | |
| TRC | F621388-100mg |
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
24522-49-4 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F621388-250mg |
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
24522-49-4 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | F621388-500mg |
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
24522-49-4 | 500mg |
$98.00 | 2023-05-18 |
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Suppliers
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Related Literature
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Additional information on 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Comprehensive Overview of 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 24522-49-4)
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 24522-49-4) is a fluorinated pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique fluorophenyl and dihydropyridine structural motifs, has garnered attention for its versatile applications in drug discovery and material science. Researchers are increasingly exploring its role as a key intermediate in synthesizing bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and antimicrobial compounds.
The molecular structure of 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile features a fluorine-substituted phenyl ring attached to a dihydropyridine core, which enhances its electronic properties and binding affinity. This structural configuration makes it valuable for structure-activity relationship (SAR) studies, particularly in optimizing enzyme inhibition and receptor modulation. Recent studies highlight its potential in addressing neurodegenerative diseases, a hot topic in current medical research, due to its ability to cross the blood-brain barrier (BBB).
In the context of green chemistry and sustainable synthesis, this compound has been investigated for its compatibility with catalytic methods and microwave-assisted reactions. These approaches align with the growing demand for eco-friendly chemical processes, a major focus in modern industrial chemistry. The 4,6-dimethyl and 2-oxo groups in its structure contribute to its stability, making it suitable for high-throughput screening and combinatorial chemistry applications.
From a commercial perspective, 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is available through specialized chemical suppliers and custom synthesis providers. Its pricing and availability often reflect its purity grade, with HPLC-grade and GC-MS certified variants commanding premium positions in the market. The compound's shelf life and storage conditions (typically 2-8°C under inert atmosphere) are critical considerations for end-users in pharmaceutical R&D.
Recent patent literature reveals growing interest in this compound for anticancer drug development, particularly as a kinase inhibitor scaffold. Its carbonitrile group offers excellent potential for further derivatization, making it a versatile building block in medicinal chemistry. This aligns with current trends in personalized medicine and targeted therapy development, where researchers seek multi-functional molecular platforms.
Analytical characterization of CAS No. 24522-49-4 typically involves NMR spectroscopy (particularly 19F NMR for the fluorophenyl moiety), mass spectrometry, and X-ray crystallography for structural confirmation. These techniques are essential for quality control in contract research organizations (CROs) and academic research labs working with this compound. The emergence of AI-assisted molecular design platforms has further increased interest in such fluorinated heterocycles for virtual screening applications.
In material science applications, the π-conjugated system of this dihydropyridine derivative shows promise for developing organic electronic materials. Its electron-withdrawing cyano group and electron-donating alkyl groups create an interesting push-pull electronic structure that could be exploited in OLED technologies or molecular sensors. This dual applicability in life sciences and advanced materials makes it a compelling subject for interdisciplinary research.
The safety profile of 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile requires standard laboratory precautions, with particular attention to its nitrile functionality. Proper personal protective equipment (PPE) including nitrile gloves and fume hoods are recommended when handling this compound. Its biodegradability and ecotoxicological impact are subjects of ongoing study, reflecting the chemical industry's increasing emphasis on environmental health and safety (EHS) compliance.
Future research directions for this compound likely include exploration of its chiral derivatives (given the potential stereocenters in its structure) and investigation of its photophysical properties for bioimaging applications. The continued demand for fluorine-containing pharmaceuticals (approximately 20-30% of modern drugs contain fluorine) ensures sustained interest in such fluorophenyl-containing building blocks among medicinal chemists and material scientists alike.
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